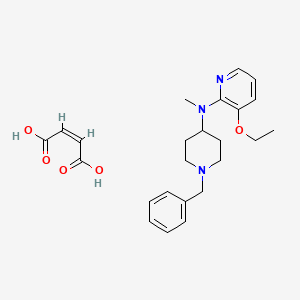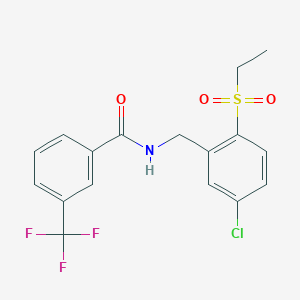
Tbc 11251 (tbc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TBC 11251, also known as Sitaxsentan, is a selective endothelin A receptor antagonist. Endothelin is a potent vasoconstrictor, and TBC 11251 blocks its binding to receptors, thereby mitigating its harmful effects. This compound has been investigated for its potential in treating conditions like pulmonary arterial hypertension and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBC 11251 involves several key steps:
Condensation: 3-(Chlorosulfonyl)thiophene-2-carboxylic acid methyl ester is condensed with 4-chloro-3-methylisoxazol-5-amine using sodium hydride in tetrahydrofuran (THF) to form a sulfonamide intermediate.
Hydrolysis: The sulfonamide intermediate is hydrolyzed with sodium hydroxide in methanol to yield the corresponding carboxylic acid.
Amidation: The carboxylic acid is reacted with N,O-dimethylhydroxylamine and carbonyldiimidazole (CDI) in THF to form an amide.
Grignard Reaction: The amide is then condensed with a Grignard reagent, 6-methyl-1,3-benzodioxol-5-ylmethyl magnesium chloride, in THF.
Industrial Production Methods
Industrial production methods for TBC 11251 typically follow the same synthetic route but are optimized for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TBC 11251 undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups like sulfonamides and isoxazoles.
Hydrolysis: The sulfonamide and ester groups in TBC 11251 can be hydrolyzed under basic conditions.
Condensation Reactions: The formation of amides and other derivatives through condensation reactions with various reagents.
Common Reagents and Conditions
Sodium Hydride (NaH): Used in the condensation step.
Sodium Hydroxide (NaOH): Employed for hydrolysis.
Carbonyldiimidazole (CDI): Utilized in the amidation process.
Grignard Reagents: Essential for the final condensation step.
Major Products Formed
The major products formed from these reactions include the sulfonamide intermediate, the corresponding carboxylic acid, and the final amide product, TBC 11251 .
Scientific Research Applications
TBC 11251 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study endothelin receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.
Medicine: Explored as a potential treatment for pulmonary arterial hypertension and congestive heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting endothelin receptors .
Mechanism of Action
TBC 11251 exerts its effects by selectively blocking the endothelin A receptor. Endothelin-1 binding to this receptor typically causes vasoconstriction. By inhibiting this interaction, TBC 11251 reduces pulmonary vascular resistance and alleviates symptoms associated with conditions like pulmonary arterial hypertension. The compound has a higher affinity for endothelin A receptors compared to endothelin B receptors .
Comparison with Similar Compounds
Similar Compounds
Bosentan: A non-selective endothelin receptor antagonist.
Ambrisentan: Another selective endothelin A receptor antagonist.
Macitentan: A dual endothelin receptor antagonist.
Uniqueness
TBC 11251 is unique due to its high selectivity for endothelin A receptors, which minimizes the inhibition of beneficial effects mediated by endothelin B receptors, such as nitric oxide production and clearance of endothelin from circulation. This selectivity potentially offers a better safety profile compared to non-selective antagonists .
Properties
Molecular Formula |
C24H31N3O5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H27N3O.C4H4O4/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17;5-3(6)1-2-4(7)8/h4-10,13,18H,3,11-12,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ADAMULBLHXHVFN-BTJKTKAUSA-N |
Isomeric SMILES |
CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)
![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)

![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide](/img/structure/B10837128.png)
![(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)
![4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide](/img/structure/B10837148.png)
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea](/img/structure/B10837155.png)
![2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol](/img/structure/B10837158.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
![2-(2-Chlorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g][3,1]benzoxazin-4-one](/img/structure/B10837177.png)
![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)
